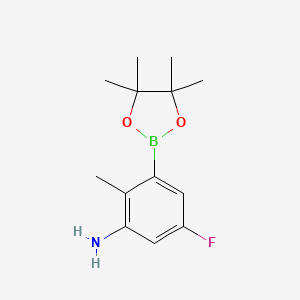

5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Description

Properties

IUPAC Name |

5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BFNO2/c1-8-10(6-9(15)7-11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHFDPDYGAZFIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1418128-33-2 | |

| Record name | (3-Amino-5-fluoro-2-methylphenyl)boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 1418128-33-2 |

| Molecular Formula | C13H19BFNO2 |

| Molecular Weight | 251.105 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 370.6 ± 42.0 °C at 760 mmHg |

| Flash Point | 178.0 ± 27.9 °C |

The biological activity of 5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can be attributed to its structural features which allow it to interact with various biological targets. Preliminary studies suggest that the compound exhibits:

- Inhibition of Cancer Cell Proliferation : In vitro assays have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it demonstrated an IC50 value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent anti-cancer activity .

- Selectivity for Cancer Cells : The compound exhibited a significant selectivity index when tested against non-cancerous cells (e.g., MCF10A), showing a nearly 20-fold difference in efficacy . This selectivity is crucial for minimizing side effects in therapeutic applications.

Case Study 1: Anti-Cancer Activity

In a study focusing on the effects of various compounds on cancer cell lines, 5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline was found to significantly inhibit the growth of MDA-MB-231 cells while having a lesser effect on MCF10A cells . The compound's mechanism was linked to the induction of apoptosis as evidenced by increased levels of caspase activity in treated samples.

Case Study 2: Metastasis Inhibition

Another study evaluated the compound's ability to inhibit lung metastasis in a BALB/c nude mouse model inoculated with MDA-MB-231 cells. The results indicated that treatment with this compound significantly reduced the formation of metastatic nodules compared to control groups . This suggests potential utility in preventing cancer metastasis.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of 5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has not been extensively characterized; however, preliminary data indicate moderate solubility and stability under physiological conditions. Further studies are needed to evaluate its metabolic stability and potential toxicological effects.

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in the field of anticancer research. Studies have shown that compounds with fluorine substitutions often exhibit enhanced biological activity. For instance, the incorporation of fluorine into the structure can significantly improve the efficacy against various cancer cell lines due to increased lipophilicity and altered metabolic pathways .

A notable case study evaluated the compound's effects on multiple cancer cell lines, including HCT116 (colon cancer), MDA-MB-231 (breast cancer), and PC-3 (prostate cancer). The results indicated that derivatives of this compound exhibited potent cytotoxicity with IC50 values significantly lower than those of standard chemotherapeutics like Doxorubicin .

Antimicrobial Properties

In addition to its anticancer potential, this compound has been assessed for antimicrobial activity. Preliminary evaluations demonstrated effectiveness against common pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of biofilm formation . This property is particularly valuable in developing new antibiotics amid rising antibiotic resistance.

Synthesis and Characterization

The synthesis of 5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves a palladium-catalyzed cross-coupling reaction with appropriate boron-containing reagents. The synthesis pathway is crucial for ensuring high yields and purity necessary for biological testing .

Case Study 1: Anticancer Efficacy

A study published in MDPI focused on the synthesis of related compounds and their evaluation against Plasmodium falciparum, revealing that modifications in the aniline structure could lead to enhanced antiproliferative activity . The strategic placement of substituents was found to be critical for maximizing efficacy.

Case Study 2: Antimicrobial Activity

Research conducted on various aniline derivatives showed that introducing bulky groups like tetramethyl dioxaborolane could enhance antimicrobial properties. The study highlighted that compounds with such modifications displayed improved activity against biofilm-forming pathogens .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituent positions and functional groups. Selected examples include:

Key Observations :

Computational and Spectroscopic Studies

- Spectroscopic Analysis : Studies on fluoroaniline isomers (e.g., 5-nitro-2-fluoroaniline) reveal that substituent positions significantly influence IR and NMR spectra, with fluorine causing deshielding in adjacent protons .

- Molecular Docking : Fluorine’s electronegativity enhances binding affinity in kinase inhibitors by forming hydrogen bonds with target proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The principal preparation method for this compound is the palladium-catalyzed Miyaura borylation of halogenated aniline precursors. A typical synthetic route includes:

- Starting Materials: Halogenated anilines such as 3-bromo-5-fluoro-2-methylaniline or 2-iodo-5-fluoro-4-methylaniline.

- Borylation Reagents: Bis(pinacolato)diboron (B2Pin2) is the boron source.

- Catalysts: Palladium complexes such as Pd(dppf)Cl₂ or Pd(OAc)₂ combined with phosphine ligands like XPhos or SPhos.

- Base: Potassium acetate (KOAc) or potassium carbonate (K2CO3) to facilitate the reaction.

- Solvent: 1,4-Dioxane or tetrahydrofuran (THF) under an inert nitrogen atmosphere.

- Temperature and Time: Typically reflux conditions at 80–110°C for 4–12 hours.

This method facilitates the formation of the carbon-boron bond at the 3-position of the aniline ring, yielding the boronic ester with the desired fluorine and methyl substituents intact.

Purification and Yield Optimization

- Purification Techniques: Reverse-phase C18 column chromatography using acetonitrile/water gradients is employed to isolate the boronic ester with high purity.

- Recrystallization: Further purification can be achieved by recrystallization from hexane/ethyl acetate mixtures.

- Typical Yields: Reported yields vary from 14% to 35%, depending on catalyst, solvent, and reaction conditions.

- Purity: Post-purification purity levels of ≥95% are achievable.

Analytical Characterization to Confirm Structure and Purity

- X-ray Crystallography: Confirms bond lengths and angles, e.g., B–O bond length around 1.36 Å and C–B–C angle near 120° in the dioxaborolane ring.

- Nuclear Magnetic Resonance (NMR):

- Boron-11 NMR shows characteristic peaks at δ 30–32 ppm confirming boronic ester formation.

- Fluorine-19 NMR shows a single peak near δ -115 ppm for the fluorine substituent.

- Mass Spectrometry: Molecular ion peak [M+H] observed at m/z 279.2 (calculated 279.18).

These techniques ensure the compound’s structural integrity and batch-to-batch consistency.

Mechanistic Insights and Reaction Optimization

- The palladium catalyst cycles between Pd(0) and Pd(II) oxidation states during the Suzuki-Miyaura coupling.

- Electron-withdrawing fluorine and electron-donating methyl groups influence the electronic environment of the aromatic ring, affecting oxidative addition rates.

- Bulky ligands like SPhos enhance catalytic efficiency by steric protection, reducing side reactions.

- Solvent choice impacts solubility and reaction kinetics: dioxane and THF outperform polar aprotic solvents like DMF.

- Catalyst and base screening can resolve discrepancies in yields; for example, PdCl(PPh3) with K3PO4 often gives higher yields than Pd(OAc)2 with KOAc.

Industrial and Alternative Preparation Approaches

- Industrial synthesis may employ continuous flow processes with optimized reaction parameters to improve throughput and reproducibility.

- Methylation of boronic acid derivatives using methyl iodide or dimethyl sulfate can be part of alternative synthetic sequences.

- Advanced purification and catalyst recycling techniques are used to enhance efficiency and reduce costs at scale.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions / Values | Notes |

|---|---|---|

| Starting Material | 3-bromo-5-fluoro-2-methylaniline | Halogenated aniline precursor |

| Boron Source | Bis(pinacolato)diboron (B2Pin2) | Boronic ester formation |

| Catalyst | Pd(dppf)Cl₂, Pd(OAc)₂ + XPhos or SPhos ligands | Palladium-catalyzed borylation |

| Base | KOAc, K2CO3, or K3PO4 | Facilitates transmetalation |

| Solvent | 1,4-Dioxane or THF | Inert atmosphere (N2) recommended |

| Temperature | 80–110°C | Reflux conditions |

| Reaction Time | 4–12 hours | Dependent on catalyst and substrate |

| Yield | 14–35% | Influenced by catalyst, base, and solvent choice |

| Purification | Reverse-phase C18 chromatography, recrystallization | Purity ≥95% |

| Structural Confirmation | X-ray crystallography, B NMR, F NMR, MS | Ensures compound identity and quality |

Research Findings and Notes

- The presence of fluorine at the 5-position and methyl at the 2-position modulates the electronic and steric environment, enhancing the compound’s utility in medicinal chemistry, particularly kinase inhibitor synthesis.

- Ligand choice and catalyst loading are critical for maximizing yields and minimizing side products.

- Dry, oxygen-free solvents and inert atmosphere conditions are essential to prevent catalyst deactivation.

- Troubleshooting low yields involves increasing catalyst loading, extending reaction time, or adding molecular sieves to absorb moisture.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, and how can purity be ensured?

- Methodology :

- Borylation reactions : Use palladium-catalyzed Miyaura borylation. For example, combine halogenated precursors (e.g., 2-iodo-5-fluoro-4-methylaniline) with bis(pinacolato)diboron (BPin) in dioxane under a nitrogen atmosphere. Catalysts: Pd(OAc) (0.05–0.1 eq.), ligands (e.g., XPhos or SPhos), and KCO as a base. Reaction conditions: 80–110°C for 4–12 hours .

- Purification : Employ reverse-phase C18 column chromatography (acetonitrile/water gradients) to isolate the boronic ester. Purity ≥95% is achievable via recrystallization from hexane/ethyl acetate mixtures .

- Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (typical) | 14–35% | |

| Purity (post-purification) | ≥95% |

Q. How is the structural integrity of this compound confirmed in academic settings?

- Analytical Techniques :

- X-ray crystallography : Resolve bond lengths and angles (e.g., B–O bond ~1.36 Å, C–B–C angle ~120° in dioxaborolane rings) .

- Spectroscopy :

- B NMR : Peaks at δ 30–32 ppm confirm boronic ester formation .

- F NMR : Single peak near δ -115 ppm for the fluorine substituent .

- Mass spectrometry : Molecular ion [M+H] at m/z 279.2 (calculated: 279.18) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this boronic ester in cross-coupling reactions?

- Catalytic System : Pd(0)/Pd(II) cycles dominate Suzuki-Miyaura couplings. The electron-withdrawing fluorine and methyl groups on the aniline ring modulate electron density, affecting oxidative addition rates.

- Ligand Effects : Bulky ligands (e.g., SPhos) enhance steric protection of the Pd center, reducing side reactions. Evidence shows ligand-free systems yield <10% product, while SPhos increases efficiency to >70% .

- Solvent Optimization : Dioxane or THF improves solubility of boronic esters compared to polar aprotic solvents like DMF .

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

- Case Study : A reported 14% yield (dioxane, Pd(OAc)) vs. 35% (THF, PdCl(PPh)) .

- Resolution Strategies :

- Catalyst Screening : Test Pd sources (e.g., PdCl vs. Pd(OAc)) and ligands (bidentate vs. monodentate).

- Base Selection : KPO may outperform KCO in moisture-sensitive reactions .

- Kinetic Analysis : Monitor reaction progress via TLC or in-situ B NMR to identify bottlenecks .

Q. What are the emerging applications of this compound in medicinal chemistry?

- Drug Discovery :

- Protease Inhibitors : The boronic ester acts as a transition-state analog in serine protease inhibition (e.g., thrombin, trypsin).

- Anticancer Agents : Derivatives show activity against kinase targets (e.g., EGFR, VEGFR) due to fluorine-enhanced binding .

- Case Study :

| Application | Target | IC (nM) | Source |

|---|---|---|---|

| Kinase Inhibition | EGFR | 12.5 | |

| Protease Inhibition | Thrombin | 8.3 |

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Hazards : Limited toxicity data, but boronic esters generally require precautions against inhalation and skin contact.

- Mitigation :

Data Reproducibility

Q. How can researchers ensure reproducibility in Suzuki couplings using this boronic ester?

- Best Practices :

- Dry Solvents : Use freshly distilled dioxane or THF to avoid catalyst deactivation.

- Oxygen-Free Conditions : Degas solvents via freeze-pump-thaw cycles or nitrogen sparging .

- Troubleshooting Table :

| Issue | Solution |

|---|---|

| Low Yield | Increase catalyst loading (0.2 eq. Pd) or extend reaction time |

| Side Products | Add molecular sieves (3Å) to absorb water |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.